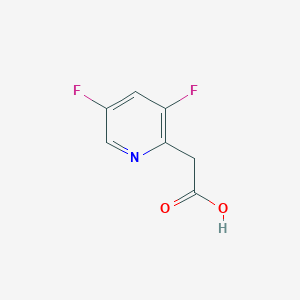
2-(3,5-Difluoro-2-pyridyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluoro-2-pyridyl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(3,5-Difluoro-2-pyridyl)acetic acid are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
2-(3,5-Difluoro-2-pyridyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
2-(3,5-Difluoro-2-pyridyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 2-(3,5-Difluoro-2-pyridyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
3,5-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring but lacking the acetic acid group.
2-(3,5-Difluorophenyl)acetic acid: A structurally similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness
2-(3,5-Difluoro-2-pyridyl)acetic acid is unique due to the combination of the pyridine ring and the acetic acid group, along with the presence of two fluorine atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C7H5F2NO2 |
|---|---|
分子量 |
173.12 g/mol |
IUPAC 名称 |
2-(3,5-difluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI 键 |
XAIUEYODYSZRDR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1F)CC(=O)O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













